molecular formula C16H18ClN3O4S B6562612 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1019104-00-7

4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No. B6562612
CAS RN: 1019104-00-7
M. Wt: 383.9 g/mol
InChI Key: YTVBPIZWMHEDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine, also known as 4-CPM, is a common chemical compound used in a wide variety of scientific research applications. It is a derivative of morpholine, an organic compound composed of four carbon atoms, two oxygen atoms, and one nitrogen atom. 4-CPM has been studied extensively in the laboratory and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has a variety of scientific research applications. It has been used as a model compound to study the structure and function of proteins, as well as to study the effects of various drugs on the human body. It has also been used to study the effects of chemical agents on the immune system, as well as to study the effects of various toxins on the human body. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been used to study the effects of various hormones on the human body, as well as to study the effects of various drugs on the human brain.

Mechanism of Action

The exact mechanism of action of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzyme systems, such as cyclooxygenase and lipoxygenase. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to inhibit the production of prostaglandins, which are chemicals involved in inflammation and pain. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to inhibit the production of leukotrienes, which are chemicals involved in the immune system.
Biochemical and Physiological Effects
4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, as well as to inhibit the activity of certain enzyme systems. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of certain hormones, such as cortisol and adrenaline. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been shown to reduce the production of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine in laboratory experiments offers a number of advantages. It is relatively inexpensive, easy to synthesize, and is widely available. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a relatively stable compound, meaning it can be stored for long periods of time without degradation. However, there are some limitations to the use of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine in laboratory experiments. For example, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is not very soluble in organic solvents, making it difficult to use in organic solutions.

Future Directions

There are a number of potential future directions for research involving 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. For example, further research could be conducted to better understand the exact mechanism of action of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to explore the potential toxicological effects of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine, such as its potential to cause liver or kidney damage.

Synthesis Methods

The synthesis of 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is relatively simple and straightforward. It is synthesized through a two-step process, involving the reaction of morpholine and 2-chlorobenzoyl chloride. In the first step, morpholine is reacted with 2-chlorobenzoyl chloride in the presence of a catalyst, such as pyridine. This reaction produces the intermediate compound 4-{[1-(2-chlorobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine. In the second step, this intermediate compound is reacted with a base, such as sodium hydroxide, to produce the final product, 4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine.

properties

IUPAC Name

(2-chlorophenyl)-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-15(25(22,23)19-7-9-24-10-8-19)12(2)20(18-11)16(21)13-5-3-4-6-14(13)17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVBPIZWMHEDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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